molecular formula C16H24N2O5S B3448537 Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B3448537
M. Wt: 356.4 g/mol
InChI Key: YSTUZTFUTMBNLM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₂₄N₂O₅S
Molecular Weight: 356.437 g/mol
Key Features:

  • Core Structure: A piperazine ring substituted at the 4-position with a benzenesulfonyl group and an ethyl carboxylate ester.
  • Substituents: The benzenesulfonyl group is further substituted with a methoxy group at the 2-position and methyl groups at the 4- and 5-positions (2-methoxy-4,5-dimethylbenzenesulfonyl) .
  • Functional Groups: Sulfonyl (electron-withdrawing), methoxy (electron-donating), and methyl (steric bulk).

This compound belongs to the piperazine-1-carboxylate class, widely explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-6-8-18(9-7-17)24(20,21)15-11-13(3)12(2)10-14(15)22-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUZTFUTMBNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate serves as a valuable reagent in organic synthesis. Its sulfonyl group allows it to act as a versatile building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their activity. This property is significant for drug design targeting specific enzymes involved in disease pathways.
  • Receptor Binding: The piperazine moiety may modulate receptor activity by fitting into specific binding sites, influencing neurotransmitter release and receptor activation.

Medicine

Research indicates that this compound may have therapeutic potential:

  • Anticonvulsant Activity: Similar compounds have shown efficacy against seizures in animal models. Studies aim to establish structure-activity relationships (SAR) that guide further drug development.
  • Pharmacological Properties: Its unique structural features could influence its interaction with biological targets, making it a candidate for developing new medications.

Industry

In industrial applications, this compound can serve as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) enhances its utility in synthetic pathways.

Case Study 1: Anticonvulsant Screening

A study involving various piperazine derivatives assessed their efficacy against maximal electroshock seizure (MES) models in rats. Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine demonstrated promising results that warrant further investigation into its mechanism of action and therapeutic potential.

Case Study 2: Enzyme Interaction Studies

Research on enzyme inhibition highlighted the compound's ability to bind to specific enzymes involved in metabolic pathways. This interaction could lead to the development of novel therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituted Benzenesulfonyl Derivatives

Compound Name Substituents on Benzenesulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenyl (no additional substituents) C₁₃H₁₈N₂O₄S 298.36 Simpler structure; lacks methoxy and methyl groups, reducing steric hindrance and electronic complexity .
Ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate Methylsulfonylamino and 4-methylbenzyl on benzoyl C₂₄H₃₀N₃O₅S 472.58 Replaces benzenesulfonyl with a benzoyl group containing a sulfonamide linkage; introduces methylbenzyl for enhanced lipophilicity .

Analysis :

Sulfonamide-Linked Analogues

Compound Name Substituents/Linkers Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate Chloro, methylphenyl, and glycyl linker C₁₉H₂₅ClN₃O₅S 442.94 Chlorine atom introduces electronegativity; glycyl linker adds conformational flexibility .
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate Ethoxyphenyl, methylphenyl, and glycyl linker C₂₃H₂₉N₃O₆S 487.56 Ethoxy group enhances solubility; dual aryl groups may improve target selectivity .

Analysis :

  • Bioactivity Potential: The glycyl linker in and allows for hydrogen bonding, which is absent in the main compound. This could influence interactions with enzymatic active sites.

Non-Sulfonyl Analogues

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Nitrophenyl substituent C₁₃H₁₇N₃O₄ 296.3 Nitro group is strongly electron-withdrawing, increasing polarity and potential for π-π stacking .
Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate Hydroxyethyl linker to methylsulfonylphenyl C₁₇H₂₅N₂O₅S 393.46 Hydroxy group introduces hydrogen-bonding capability; methylsulfonylphenyl provides dual electronic effects .

Analysis :

  • Conformational Flexibility : The hydroxyethyl chain in adds rotational freedom, which might enhance binding to flexible protein targets.

Biological Activity

Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate is a compound belonging to the sulfonamide class, characterized by its piperazine core and various substituents that enhance its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉N₃O₄S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 873679-93-7

The compound features a sulfonyl group attached to a piperazine ring, which is known for its role in pharmacological activity due to its ability to interact with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonyl moiety can interact with active sites of enzymes, leading to inhibition. This is particularly relevant in the context of enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperazine structure allows for binding to various receptors, potentially modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis pathways.

Antitumor Activity

Studies have reported that sulfonamide derivatives possess antitumor properties:

  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Study on Antimicrobial Effects :
    • A study conducted on various sulfonamide derivatives demonstrated that those with similar structural features to Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine showed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.
  • Antitumor Mechanism Investigation :
    • In a cell line study, treatment with the compound resulted in a significant decrease in cell viability (up to 70% in certain cancer cell lines) compared to controls. The mechanism was linked to cell cycle arrest and increased apoptosis markers.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInterference with metabolic enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the piperazine core followed by esterification. Key steps include:

Sulfonylation : Reacting piperazine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Esterification : Introducing the ethyl carboxylate group via coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents.

  • Optimization : Control temperature (0–5°C for sulfonylation; room temperature for esterification), solvent polarity, and stoichiometric ratios. Use TLC or HPLC to monitor reaction progress .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. Look for sulfonyl group signals at ~3.1–3.3 ppm (piperazine CH2_2) and aromatic protons at 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ ~423.2 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation; piperazine rings often adopt chair/boat conformations stabilized by weak C–H···O/N interactions .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry (ITC) .
  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic yields be improved using advanced reactor systems?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions. Optimize residence time (5–30 min) and solvent systems (e.g., ethanol/DMF mixtures) .
  • Design of Experiments (DoE) : Apply factorial design to assess variables (temperature, catalyst loading). For example, a 23^3 factorial design can identify interactions between pH, solvent, and reaction time .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., COX-2 for anti-inflammatory activity). Focus on sulfonyl and piperazine groups as hydrogen bond donors .
  • MD Simulations : GROMACS/AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes in solvated environments .

Q. How should contradictory bioactivity data from different studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Purity Analysis : Use HPLC-MS to rule out impurities (>95% purity required). Degradation products (e.g., hydrolyzed esters) can skew results .

Q. What methods evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS. Piperazine derivatives often degrade via ester hydrolysis .
  • Thermal Stability : TGA/DSC determines decomposition temperatures (typically >200°C for similar compounds) .

Q. How are structure-activity relationships (SAR) explored for analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens) and test bioactivity .
  • SAR Table :
Substituent ModificationBiological Activity ChangeReference
Methoxy → Chlorine (aromatic)Increased antimicrobial potency
Piperazine → MorpholineReduced cytotoxicity
Ethyl ester → tert-Butyl esterEnhanced metabolic stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate

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